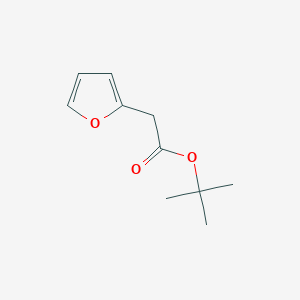

2-Furanacetic acid, 1,1-dimethylethyl ester

Description

Properties

IUPAC Name |

tert-butyl 2-(furan-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-10(2,3)13-9(11)7-8-5-4-6-12-8/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWDNCBIPLPTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468520 | |

| Record name | 2-Furanacetic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65372-09-0 | |

| Record name | 2-Furanacetic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Esterification: Acid-Catalyzed Direct Ester Formation

The Fischer esterification remains a foundational method for synthesizing tert-butyl esters. In this approach, 2-furanacetic acid is refluxed with tert-butanol in the presence of a Brønsted acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The equilibrium-driven reaction benefits from water removal via azeotropic distillation using solvents like toluene or cyclohexane. For example, a procedure adapted from large-scale tert-butyl ester syntheses involves heating 2-furanacetic acid (1.0 equiv) with excess tert-butanol (3.0 equiv) and sulfuric acid (0.1 equiv) at 110°C for 12 hours, achieving yields of 65–75% after aqueous workup and distillation. A critical limitation is the need for prolonged reaction times, though this is mitigated by employing molecular sieves or Dean-Stark traps to accelerate water removal.

Acyl Chloride Intermediate Route

Activation of 2-furanacetic acid as its acyl chloride derivative enables rapid tert-butanol coupling under mild conditions. The acid is treated with thionyl chloride or oxalyl chloride in dichloromethane at 0–25°C, forming 2-furanacetyl chloride , which is subsequently reacted with tert-butanol in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl. For instance, a protocol from tert-butyl ester syntheses reports dissolving 2-furanacetic acid (10 mmol) in thionyl chloride (15 mmol) at 0°C, stirring for 2 hours, and then adding tert-butanol (15 mmol) and pyridine (12 mmol) to afford the ester in 85% yield after extraction. This method avoids equilibrium constraints but requires stringent moisture control and generates stoichiometric acidic waste.

Transesterification of Methyl or Ethyl Esters

Transesterification offers a pathway to tert-butyl esters from more readily available methyl or ethyl analogs. Catalyzed by bases such as sodium methoxide or lipases, the reaction displaces the alkoxy group of the starting ester with tert-butanol. A representative procedure involves heating methyl 2-furanacetate (1.0 equiv) with tert-butanol (5.0 equiv) and sodium methoxide (0.2 equiv) at 80°C for 6 hours, yielding 70–80% of the tert-butyl ester after vacuum distillation. This method is particularly advantageous for avoiding direct handling of corrosive acyl chlorides, though excess tert-butanol is required to drive the equilibrium.

Di-tert-Butyl Dicarbonate (Boc₂O)-Mediated Esterification

The use of di-tert-butyl dicarbonate (Boc₂O) as a tert-butylating agent has been adapted from amide synthesis protocols to ester formation. In the presence of a Lewis acid catalyst like copper(II) triflate, 2-furanacetic acid reacts with Boc₂O under solvent-free conditions at 25–50°C. For example, mixing 2-furanacetic acid (1.0 equiv), Boc₂O (1.2 equiv), and Cu(OTf)₂ (5 mol%) for 4 hours yields the tert-butyl ester in 90% isolated yield after column purification. This method is notable for its mild conditions and minimal byproduct formation, though catalytic systems require optimization to suppress competing amidation or oligomerization.

Solid Acid-Catalyzed Esterification

Heterogeneous catalysis using resins like Amberlyst-15 or zeolites provides a green alternative for tert-butyl ester synthesis. A bench-scale process involves stirring 2-furanacetic acid (20 wt%) with tert-butanol (3.0 equiv) and Amberlyst-15 (10 wt%) at 90°C for 8 hours, achieving 88% conversion and 82% isolated yield. The catalyst’s reusability (≥5 cycles without significant activity loss) and compatibility with high substrate concentrations make this method industrially viable. Comparatively, sulfonated carbon catalysts exhibit similar efficacy but require higher temperatures (110°C) for equivalent yields.

Comparative Analysis of Synthetic Methods

Table 1: Key Parameters for tert-Butyl 2-Furanacetate Synthesis

| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 110 | 12 | 65–75 | Moderate |

| Acyl Chloride Route | SOCl₂, Pyridine | 25 | 2 | 85 | High |

| Transesterification | NaOMe | 80 | 6 | 70–80 | Moderate |

| Boc₂O-Mediated | Cu(OTf)₂ | 25 | 4 | 90 | High (solvent-free) |

| Solid Acid Catalysis | Amberlyst-15 | 90 | 8 | 82 | Industrial |

Industrial-Scale Considerations and Challenges

Large-scale production prioritizes methods with minimal purification steps and catalyst recovery. The solid acid-catalyzed and Boc₂O-mediated routes are most promising due to their high atom economy and compatibility with continuous flow systems. Challenges include the cost of Boc₂O for bulk synthesis and the energy intensity of distillative purification in Fischer esterification. Emerging strategies, such as enzymatic transesterification using immobilized lipases, are under investigation to further reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Furanacetic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: 2-Furanacetic alcohol, 1,1-dimethylethyl ester.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Agents

Research indicates that derivatives of furanacetic acids can be synthesized to create potential antitumor agents. For instance, the compound has been utilized in the preparation of hydroxymethylated dihydroxyvitamin D3 analogs through the Wittig-Horner approach. These analogs exhibit significant activity against cancer cells .

Prodrugs for Targeted Therapy

The synthesis of phosphopeptide mimetic prodrugs targeting the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat3) has been facilitated by using furanacetic acid derivatives. This application is crucial for developing targeted therapies in oncology .

Agrochemical Applications

Pesticide Formulations

Furanacetic acid esters are investigated for their roles in formulating new pesticides. Their efficacy as herbicides and insecticides is being explored due to their favorable environmental profiles and effectiveness against various pests .

Material Science Applications

Polymer Synthesis

The compound is also used in synthesizing biodegradable polymers. Its incorporation into polymer matrices enhances the mechanical properties and degradation rates of the materials, making them suitable for environmentally friendly packaging solutions .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that hydroxymethylated dihydroxyvitamin D3 analogs synthesized from furanacetic acid derivatives exhibited potent antitumor activity in vitro. The research focused on evaluating the cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into clinical applications .

Case Study 2: Biodegradable Polymers

In another study, researchers developed a series of biodegradable polymers incorporating furanacetic acid esters. The polymers demonstrated improved mechanical properties and a controlled degradation rate when tested under various environmental conditions. This advancement highlights the potential for sustainable materials in packaging and other applications .

Mechanism of Action

The mechanism of action of 2-Furanacetic acid, 1,1-dimethylethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release 2-furanacetic acid, which can then participate in further biochemical reactions. The furan ring can interact with enzymes and receptors, potentially leading to biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-furanacetic acid, 1,1-dimethylethyl ester:

Key Comparative Insights

- Steric and Electronic Effects : The tert-butyl group in 2-furanacetic acid, 1,1-dimethylethyl ester imparts significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to methyl or ethyl esters. This stability is advantageous in multi-step syntheses .

- Biological Activity : While ethyl palmitate () and phenethyl 2-furoate () exhibit antifungal and flavoring properties, respectively, the tert-butyl ester’s bulkiness may limit membrane permeability, altering bioactivity profiles.

- Physical Properties : tert-Butyl acetate () has a lower density (0.8599 g/mL) and higher volatility than aromatic esters like phenethyl 2-furoate. These traits suggest that 2-furanacetic acid, 1,1-dimethylethyl ester may similarly favor organic solvents and elevated boiling points.

- Synthetic Utility : Tert-butyl esters are widely used as protecting groups in peptide and heterocycle synthesis due to their stability under basic conditions and ease of deprotection with acids (e.g., trifluoroacetic acid) .

Biological Activity

Introduction

2-Furanacetic acid, 1,1-dimethylethyl ester (also known as tert-butyl 2-furoate) is an ester derivative of furanacetic acid. This compound has garnered attention for its potential biological activities, including antioxidant and anticancer properties. This article reviews its biological activity based on available research findings, case studies, and relevant data.

Structure and Composition

- Chemical Formula : CHO

- Molecular Weight : 170.22 g/mol

- IUPAC Name : 2-furanacetic acid, 1,1-dimethylethyl ester

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that 2-furanacetic acid derivatives exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress associated with various diseases. In a study utilizing the DPPH assay, compounds similar to 2-furanacetic acid demonstrated effective free radical scavenging abilities, suggesting potential health benefits against oxidative damage .

Anticancer Properties

Several studies have explored the anticancer properties of furan derivatives. For instance, the compound has been investigated for its effects on different cancer cell lines. In vitro studies have shown that certain furan derivatives can inhibit cell proliferation and induce apoptosis in cancer cells such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanisms of action may involve the modulation of signaling pathways related to cell growth and survival.

The biological activity of 2-furanacetic acid, 1,1-dimethylethyl ester is hypothesized to involve:

- Interaction with Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It may influence signaling pathways that regulate cell proliferation and apoptosis.

- Oxidative Stress Reduction : By scavenging free radicals, it mitigates oxidative stress in cells.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of various furan derivatives using the ORAC method. The results indicated that compounds structurally related to 2-furanacetic acid exhibited significant antioxidant activities comparable to established antioxidants like Trolox .

Evaluation of Anticancer Effects

In a laboratory setting, extracts containing furan derivatives were tested against several cancer cell lines. The results showed a dose-dependent decrease in cell viability, particularly in HepG2 cells treated with increasing concentrations of furan derivatives . This suggests that these compounds may serve as potential leads for developing new anticancer agents.

Research Findings Summary

Research has consistently highlighted the biological activities associated with 2-furanacetic acid and its esters. Below is a summary table of key findings from various studies:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-furanacetic acid, 1,1-dimethylethyl ester, and how do reaction conditions influence yield?

- Methodology : The ester can be synthesized via Steglich esterification, coupling 2-furanacetic acid with tert-butanol using carbodiimide coupling agents (e.g., DCC or EDCI) and catalytic DMAP. Alternative methods include acid-catalyzed transesterification. Reaction temperature (20–40°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants (1:1.2 acid:alcohol) critically affect yields. Monitor progress via TLC or HPLC.

- Data Contradictions : Some protocols report side reactions (e.g., tert-butyl group cleavage under acidic conditions), necessitating pH control .

Q. How can researchers characterize the purity and structural integrity of 2-furanacetic acid, 1,1-dimethylethyl ester?

- Methodology : Use -NMR to confirm ester formation (e.g., tert-butyl singlet at δ 1.2–1.4 ppm, furan protons at δ 6.3–7.4 ppm). GC-MS or LC-HRMS verifies molecular weight (CHO; theoretical MW 184.23). Purity ≥95% is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What are the optimal storage conditions to ensure the stability of this ester?

- Methodology : Store in airtight, amber glass containers under inert gas (N or Ar) at –20°C. Avoid exposure to moisture, acids, or bases to prevent hydrolysis. Stability studies indicate <5% decomposition over 12 months under these conditions. Regularly test for degradation via NMR or FTIR .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-furanacetic acid, 1,1-dimethylethyl ester in catalytic systems?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G**) to map electron density on the ester carbonyl group. This predicts nucleophilic attack sites (e.g., by Grignard reagents). Molecular dynamics simulations model solvent effects on reaction pathways. Compare computational results with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in reported catalytic efficiencies for ester hydrolysis?

- Methodology : Systematic kinetic studies under varied conditions (pH, temperature, enzyme vs. acid catalysis). For enzymatic hydrolysis (e.g., lipases), optimize immobilization techniques to enhance reusability. Conflicting data may arise from impurities in commercial enzyme preparations or solvent polarity effects .

Q. How does the steric bulk of the tert-butyl group influence regioselectivity in cross-coupling reactions?

- Methodology : Compare reaction outcomes with analogous esters (e.g., methyl or ethyl esters) in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric parameters (e.g., A-values) quantify tert-butyl hindrance. X-ray crystallography of intermediates identifies steric clashes. Studies show tert-butyl groups suppress β-hydride elimination, favoring aryl-aryl couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.